Fluphenazine S,S-dioxide
Overview
Description
Fluphenazine S,S-dioxide is a derivative of Fluphenazine, which is a typical antipsychotic used for the symptomatic management of psychosis in patients with schizophrenia . It is a first-generation antipsychotic .
Synthesis Analysis
The synthesis of phenazines, which includes Fluphenazine, involves several approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Molecular Structure Analysis
The molecular formula of Fluphenazine S,S-dioxide is C22H26F3N3O3S . The average mass is 469.520 Da and the monoisotopic mass is 469.164703 Da .
Chemical Reactions Analysis
Phenazines, including Fluphenazine, are known to exhibit a diverse range of biological properties. The most general approaches for the synthesis of phenazines include various methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Physical And Chemical Properties Analysis
Fluphenazine is a phenothiazine derivative with an average mass of 437.522 Da and a molecular formula of C22H26F3N3OS . The physical and chemical properties of Fluphenazine S,S-dioxide have not been fully characterized .
Scientific Research Applications
Antipsychotic Properties
Fluphenazine S,S-dioxide belongs to the phenothiazine class of compounds, which are widely used as antipsychotic medications. It acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. By doing so, it helps manage conditions like schizophrenia and bipolar disorder. The compound’s ability to modulate dopamine signaling contributes to its therapeutic effects .
Anticancer Potential
Research has revealed that fluphenazine exhibits cytotoxic effects against various human cancer cells. Studies have explored its impact on lung, breast, colon, liver, brain, leukemia, oral, ovarian, and skin cancer. While more investigations are needed, this antipsychotic drug shows promise as a potential adjunct in cancer therapy .
Mechanism of Action
Target of Action
Fluphenazine S,S-dioxide primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
Fluphenazine S,S-dioxide acts as an antagonist to the dopaminergic D1 and D2 receptors . It blocks these postsynaptic receptors, thereby inhibiting the action of dopamine, a neurotransmitter that plays a significant role in the functioning of the central nervous system . This blockage depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by Fluphenazine S,S-dioxide is the dopaminergic pathway . By blocking the D1 and D2 receptors, Fluphenazine S,S-dioxide disrupts the normal functioning of this pathway, leading to various downstream effects such as altered basal metabolism, body temperature, wakefulness, and vasomotor tone .
Pharmacokinetics
The pharmacokinetics of Fluphenazine S,S-dioxide, like other phenothiazines, involves absorption, distribution, metabolism, and excretion (ADME). For the related compound Fluphenazine, the bioavailability is reported to be low when administered orally . The metabolism of Fluphenazine is unclear , and it is excreted via urine and feces .
Result of Action
The molecular and cellular effects of Fluphenazine S,S-dioxide’s action primarily involve the disruption of normal dopaminergic signaling in the brain . This disruption can lead to a variety of effects, depending on the specific brain regions involved. For instance, in the treatment of psychotic disorders, the blockage of D2 receptors in the mesolimbic pathway can help reduce positive symptoms such as hallucinations and delusions .
Safety and Hazards
Fluphenazine can cause some serious side effects, particularly movement disorders, and is known to lower people’s mood . It is not approved for use in older adults with dementia-related psychosis . High doses or long-term use of fluphenazine can cause a serious movement disorder that may not be reversible .
properties
IUPAC Name |
2-[4-[3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)32(21,30)31)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRRWTIXBRORSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123531 | |
Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1476-79-5 | |
Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1476-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluphenazine S,S-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPHENAZINE S,S-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6267DR81T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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